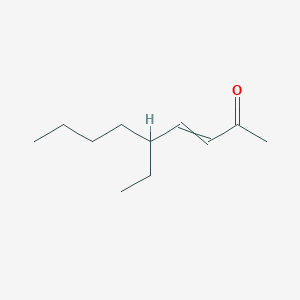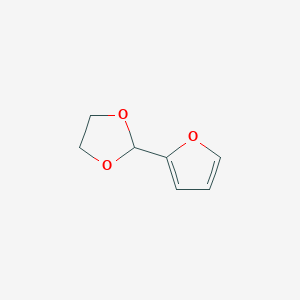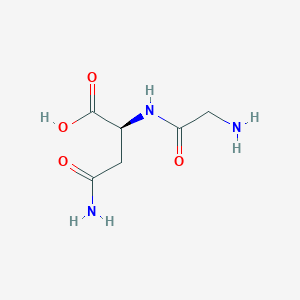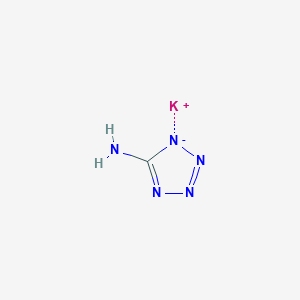
5-Amino-1H-tetrazole potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1H-tetrazole potassium salt: is a chemical compound with the molecular formula CH2KN5. It is a derivative of 5-amino-1H-tetrazole, a heterocyclic compound containing a five-membered ring with four nitrogen atoms and one carbon atom. This compound is known for its high nitrogen content and stability, making it useful in various applications, including pyrotechnics, pharmaceuticals, and as a reagent in organic synthesis .
Mechanism of Action
Target of Action
5-Amino-1H-tetrazole potassium salt is primarily used as a reagent for the alkylation of organic compounds . It is also used in the production of multi-colored smoke signals, where it acts as a fuel .
Mode of Action
The compound interacts with its targets through chemical reactions. In the context of smoke signal production, it is mixed with other ingredients (dye, potassium chlorate, and a magnesium carbonate derivative) to produce a variety of colors by applying the same pyrotechnical system . All components except the dye are pre-mixed; the dye is added in the final step .
Biochemical Pathways
It is known that the compound can significantly improve the stability, burning characteristics, and ignition capability of boron/potassium nitrate igniter .
Pharmacokinetics
It is known that the compound can be synthesized by reacting sodium with 5-amino-1h-tetrazole in the presence of dimethylformamide and ether .
Result of Action
The primary result of the action of this compound is the production of multi-colored smoke signals . It has been found that the compound can significantly improve the efficiency and persistence of smoke performance . In the context of boron/potassium nitrate igniter, it results in an improvement of the temperature and pressure in the closed gas generator at about 200 °C .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in the production of smoke signals, the visibility of the colors produced can be affected by the background against which they are viewed . In the context of boron/potassium nitrate igniter, the performance of the compound can be influenced by the conditions within the closed gas generator .
Biochemical Analysis
Biochemical Properties
5-Amino-1H-tetrazole potassium salt plays a significant role in biochemical reactions, particularly in the synthesis of alkylated aminotetrazoles and their derivatives . It interacts with various enzymes and proteins, facilitating reactions that involve the transfer of alkyl groups. The compound’s high nitrogen content makes it a valuable reagent in these processes, as it can form stable complexes with metal ions and other biomolecules .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can enhance the stability and burning characteristics of pyrotechnic igniters, which indirectly suggests its potential impact on cellular processes related to energy production and utilization . Additionally, its high nitrogen content may play a role in modulating cellular responses to oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can form complexes with metal ions, which may influence enzyme activity and stability . The compound’s ability to participate in redox reactions also suggests a role in enzyme inhibition or activation, depending on the specific biochemical context . Furthermore, its high nitrogen content allows it to interact with nucleic acids, potentially affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its stability, but it can degrade under certain conditions, leading to changes in its biochemical activity . Long-term studies have shown that the compound can maintain its stability and effectiveness in pyrotechnic applications, suggesting that it may have similar long-term effects on cellular function in biological systems
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance cellular function and energy production, while at high doses, it could potentially cause toxic or adverse effects . Studies have shown that the compound’s high nitrogen content can lead to the production of reactive nitrogen species, which may have both beneficial and harmful effects depending on the dosage . Threshold effects and toxicity levels need to be carefully evaluated to determine safe and effective dosages for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to nitrogen metabolism . It interacts with enzymes and cofactors that facilitate the transfer of nitrogen-containing groups, influencing metabolic flux and metabolite levels. The compound’s ability to form stable complexes with metal ions also suggests a role in metal ion homeostasis and detoxification processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its biochemical activity. The compound’s high nitrogen content and ability to form stable complexes with metal ions may also play a role in its transport and distribution .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s interactions with metal ions and other biomolecules may also affect its activity and function within different subcellular compartments. Understanding the precise localization and function of the compound at the subcellular level is crucial for elucidating its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1H-tetrazole potassium salt typically involves the reaction of 5-amino-1H-tetrazole with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and recrystallization. The general reaction can be represented as follows:
5-Amino-1H-tetrazole+KOH→5-Amino-1H-tetrazole potassium salt+H2O
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and crystallization can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1H-tetrazole potassium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-nitrotetrazole using oxidizing agents such as potassium superoxide.
Reduction: It can be reduced to form 5-hydrazinotetrazole using reducing agents like hydrazine.
Substitution: It can undergo nucleophilic substitution reactions to form alkylated or acylated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium superoxide in dimethyl sulfoxide with molecular sieves and 18-crown-6 as a phase transfer catalyst.
Reduction: Hydrazine in an aqueous or alcoholic medium.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 5-Nitrotetrazole
Reduction: 5-Hydrazinotetrazole
Substitution: Alkylated or acylated 5-amino-1H-tetrazole derivatives
Scientific Research Applications
Chemistry: 5-Amino-1H-tetrazole potassium salt is used as a reagent in organic synthesis, particularly in the preparation of tetrazole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: Tetrazole derivatives, including those synthesized from this compound, have been investigated for their potential as bioisosteres of carboxylic acids in medicinal chemistry. They are used in the development of drugs such as angiotensin II receptor antagonists (e.g., losartan) and antibiotics (e.g., cefazolin).
Industry: In the pyrotechnics industry, this compound is used as a component in ignition compositions due to its high nitrogen content and stability. It enhances the performance of pyrotechnic devices by improving ignition characteristics and reducing ignition delay .
Comparison with Similar Compounds
5-Nitrotetrazole: An oxidized derivative of 5-amino-1H-tetrazole, used in the synthesis of energetic materials.
5-Hydrazinotetrazole: A reduced derivative, used as an intermediate in the synthesis of pharmaceuticals.
1,5-Disubstituted Tetrazoles: Compounds with substitutions at the 1 and 5 positions, used in medicinal chemistry as bioisosteres.
Uniqueness: 5-Amino-1H-tetrazole potassium salt is unique due to its high nitrogen content and stability, which make it suitable for applications in pyrotechnics and as a reagent in organic synthesis. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, further enhances its versatility in scientific research and industrial applications .
Properties
CAS No. |
136369-04-5 |
|---|---|
Molecular Formula |
CH3KN5 |
Molecular Weight |
124.17 g/mol |
IUPAC Name |
potassium;1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-amine |
InChI |
InChI=1S/CH3N5.K/c2-1-3-5-6-4-1;/h(H3,2,3,4,5,6); |
InChI Key |
MHFJSVNTDPZPQP-UHFFFAOYSA-N |
SMILES |
C1(=NN=N[N-]1)N.[K+] |
Canonical SMILES |
C1(=NNN=N1)N.[K] |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


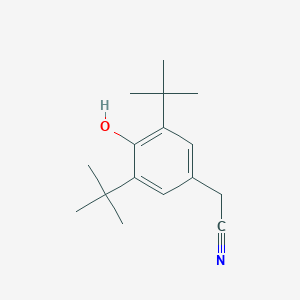
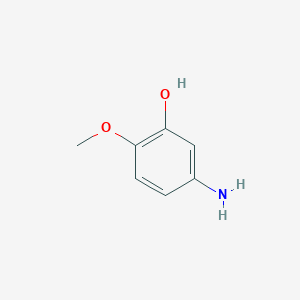
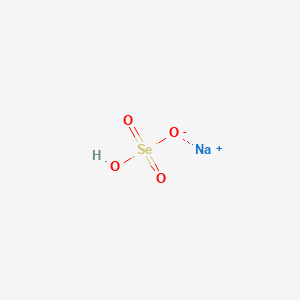
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B156537.png)
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B156540.png)
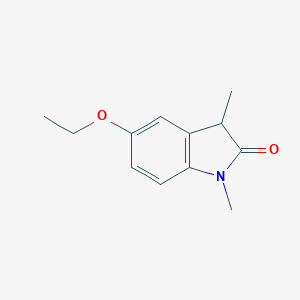
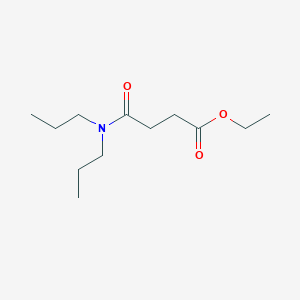

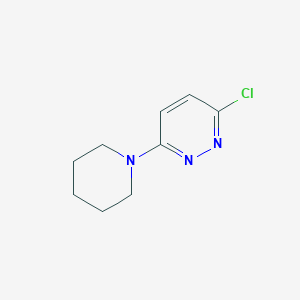
![1-[(3R,8R,9S,10R,13S,14S,17R)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B156554.png)
